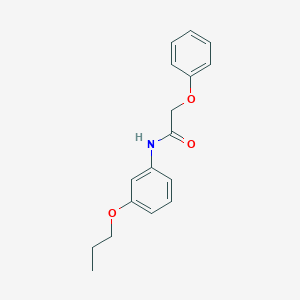

2-phenoxy-N-(3-propoxyphenyl)acetamide

Description

Background and Chemical Classification

2-Phenoxy-N-(3-propoxyphenyl)acetamide belongs to the broader family of phenoxy acetamide derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. These compounds are characterized by the presence of a phenoxy group linked to an acetamide moiety, often featuring various substituents that modulate their pharmacological properties. The phenoxy acetamide framework serves as a privileged scaffold in drug discovery, with derivatives demonstrating anti-inflammatory, antimicrobial, and anticancer properties.

The structural classification of this compound places it within the category of substituted acetamides, specifically those containing both phenoxy and propoxyphenyl substituents. Related compounds in this family include 2-(3-ethylphenoxy)-N-(3-propoxyphenyl)acetamide, which shares the N-(3-propoxyphenyl)acetamide core structure. The presence of multiple aromatic rings and ether linkages contributes to the compound's lipophilic character and potential biological activity.

Recent investigations into phenoxy acetamide derivatives have revealed their potential as therapeutic agents, with modifications to the basic scaffold leading to compounds with enhanced selectivity and reduced toxicity. The incorporation of propoxy substituents has been shown to influence both pharmacokinetic properties and biological activity, making this particular structural motif of considerable interest to medicinal chemists.

Molecular Structure and Physical Properties

The molecular structure of this compound can be inferred from analysis of closely related compounds in the literature. Based on structural analogs, the compound would possess a molecular formula of approximately C17H19NO3, with an estimated molecular weight of 285.34 g/mol. The structure features two distinct aromatic rings connected through an acetamide linker, with a phenoxy group attached to the acetyl carbon and a propoxyphenyl group bonded to the nitrogen atom.

Comparative analysis with related compounds provides insight into expected physical properties. The structurally similar compound 2-(3-ethylphenoxy)-N-(3-propoxyphenyl)acetamide exhibits a molecular weight of 313.4 g/mol and demonstrates significant lipophilicity with an XLogP3-AA value of 4.5. This suggests that this compound would likely exhibit comparable lipophilic characteristics, potentially facilitating membrane penetration and bioavailability.

The rotational flexibility of the molecule is expected to be substantial, as evidenced by related compounds showing rotatable bond counts ranging from 8-10. This conformational flexibility may contribute to the compound's ability to interact with diverse biological targets. The presence of three oxygen atoms as hydrogen bond acceptors and one nitrogen-hydrogen group as a potential donor suggests moderate polarity that could influence solubility characteristics.

Table 1: Predicted Physical Properties of this compound

Spectroscopic Characterization

Spectroscopic analysis of phenoxy acetamide derivatives reveals characteristic patterns that would be expected for this compound. Infrared spectroscopy typically shows distinct carbonyl stretching frequencies for the acetamide group, with related compounds exhibiting strong C=O absorptions around 1650-1680 cm⁻¹. The presence of aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while the N-H stretch of the acetamide group would be observed around 3200-3400 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed structural information for these compounds. In ¹H-NMR analysis, related phenoxy acetamides show characteristic patterns including aromatic proton signals in the 6.5-8.0 ppm region, acetamide NH protons around 10-11 ppm, and aliphatic CH₂ groups from the propoxy chain appearing as multiplets in the 0.8-4.8 ppm range. The propyl chain typically exhibits a characteristic triplet for the terminal methyl group and multiplets for the methylene groups.

¹³C-NMR spectroscopy would reveal the carbonyl carbon of the acetamide group around 165-175 ppm, aromatic carbons in the 110-160 ppm region, and aliphatic carbons from the propoxy substituent in the 10-70 ppm range. The presence of multiple aromatic rings would result in complex splitting patterns and chemical shift variations depending on the electronic environment of each carbon atom.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Signals | Chemical Shift/Frequency |

|---|---|---|

| IR | C=O stretch (acetamide) | 1650-1680 cm⁻¹ |

| IR | N-H stretch | 3200-3400 cm⁻¹ |

| IR | Aromatic C-H | 3000-3100 cm⁻¹ |

| ¹H-NMR | Aromatic protons | 6.5-8.0 ppm |

| ¹H-NMR | Acetamide NH | 10-11 ppm |

| ¹H-NMR | Propyl CH₃ | 0.8-1.2 ppm |

| ¹³C-NMR | Carbonyl carbon | 165-175 ppm |

| ¹³C-NMR | Aromatic carbons | 110-160 ppm |

Computational Analysis of Electronic Properties

Computational analysis of phenoxy acetamide derivatives using density functional theory (DFT) provides valuable insights into electronic properties and molecular behavior. Studies on related compounds reveal important electronic characteristics that would be expected for this compound. The frontier molecular orbital analysis indicates significant electron delocalization across the aromatic systems, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reflecting the compound's electronic structure.

DFT calculations on structurally similar phenoxy acetamides show HOMO energies typically ranging from -5.5 to -6.5 eV, while LUMO energies fall between -1.0 to -2.0 eV. These values indicate moderate electron-donating and electron-accepting capabilities, which are important for potential biological interactions. The HOMO-LUMO energy gap, typically 3.5-5.0 eV for this class of compounds, suggests moderate chemical reactivity and stability.

Molecular electrostatic potential (MEP) maps reveal charge distribution patterns that influence intermolecular interactions. In related compounds, the carbonyl oxygen of the acetamide group typically exhibits the most negative electrostatic potential, making it a favorable site for hydrogen bonding interactions. The aromatic rings show regions of both positive and negative potential, contributing to π-π stacking interactions and other non-covalent binding modes.

The dipole moment calculations for similar compounds range from 2.0 to 6.0 Debye, indicating significant molecular polarity that could influence solubility and biological activity. Polarizability values typically fall between 240-310 atomic units, reflecting the compound's ability to respond to external electric fields and participate in induced dipole interactions.

Table 3: Predicted Electronic Properties from DFT Analysis

| Property | Expected Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 3.5-5.0 eV | Chemical reactivity |

| Dipole Moment | 2.0-6.0 Debye | Molecular polarity |

| Polarizability | 240-310 a.u. | Intermolecular interactions |

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

2-phenoxy-N-(3-propoxyphenyl)acetamide |

InChI |

InChI=1S/C17H19NO3/c1-2-11-20-16-10-6-7-14(12-16)18-17(19)13-21-15-8-4-3-5-9-15/h3-10,12H,2,11,13H2,1H3,(H,18,19) |

InChI Key |

IPOBUGMCLYSHGD-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CCCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-phenoxy-N-(3-propoxyphenyl)acetamide with structurally related acetamides, emphasizing substituent variations and their impact on physical properties:

*Inferred molecular formula based on structural analogs.

Key Observations :

- Substituent Effects on Melting Points: Halogenated derivatives (e.g., Gb, Gc) exhibit higher melting points (>90°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in Gf) reduce susceptibility to oxidative metabolism, a feature absent in the target compound’s propoxy substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.